N2,N5-BIS(3-METHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE
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Overview
Description
N2,N5-BIS(3-METHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is an aromatic amide compound It is characterized by the presence of two 3-methylphenyl groups attached to the nitrogen atoms at positions 2 and 5 of a pyridine-2,5-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N5-BIS(3-METHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with 3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 3-methylaniline to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N2,N5-BIS(3-METHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N2,N5-BIS(3-METHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N2,N5-BIS(3-METHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalytic behavior or biological effects .
Comparison with Similar Compounds
Similar Compounds
- N2,N5-BIS(3-ACETAMIDOPHENYL)PYRIDINE-2,5-DICARBOXAMIDE
- N2,N5-BIS(3-METHOXYPHENYL)PYRIDINE-2,5-DICARBOXAMIDE
Uniqueness
N2,N5-BIS(3-METHYLPHENYL)PYRIDINE-2,5-DICARBOXAMIDE is unique due to the presence of 3-methylphenyl groups, which can influence its chemical reactivity and physical properties. The methyl groups can enhance the compound’s hydrophobicity and affect its interaction with other molecules and materials.
Properties
IUPAC Name |
2-N,5-N-bis(3-methylphenyl)pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-5-3-7-17(11-14)23-20(25)16-9-10-19(22-13-16)21(26)24-18-8-4-6-15(2)12-18/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJWCUHISVYEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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